molecular formula C9H16ClNO B2623510 (1s,6r)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride CAS No. 2580113-64-8

(1s,6r)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride

Cat. No.: B2623510
CAS No.: 2580113-64-8
M. Wt: 189.68
InChI Key: ZUZGTVMBFLSMGA-HHQFNNIRSA-N
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Description

(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride is a bicyclic organic compound featuring a nitrogen-containing bridged ring system. Its molecular formula is C₉H₁₆ClNO (calculated from molecular weight 264.78 g/mol as per Enamine Ltd data) . The structure includes a [4.1.1] bicyclic framework with two methyl groups at the 7,7-positions and a ketone at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry.

Its primary use lies as a building block for synthesizing complex bioactive molecules, particularly in drug discovery targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

(1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-9(2)6-3-4-8(11)10-7(9)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGTVMBFLSMGA-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=O)NC1C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC(=O)N[C@H]1C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,6r)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1s,6r)-7,7-Dimethyl-2-azabicyclo[411]octan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting material.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

(1s,6r)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1s,6r)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Azabicycloalkane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring System Key Features Reference
(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride C₉H₁₆ClNO 264.78 7,7-dimethyl, 3-ketone [4.1.1] High steric hindrance; discontinued commercial status
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₉ClFN 165.60 5-fluoro [2.2.1] Enhanced polarity; potential CNS activity
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride C₅H₁₀ClNO 151.59 6-hydroxy [3.1.0] Compact structure; hydroxyl group for H-bonding
6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride C₇H₁₂ClNO₂ 177.63 6-hydroxy, 3-ketone [3.2.1] Dual functional groups; lab use only
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.27 Boc-protected hydroxy [2.2.1] Stability in acidic conditions; intermediate for API synthesis

Structural and Functional Differences

Ring System and Conformational Rigidity :

  • The [4.1.1] system in the target compound provides greater ring strain compared to smaller frameworks like [2.2.1] or [3.1.0], affecting binding affinity in receptor-ligand interactions .
  • Analogs with [2.2.1] systems (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane HCl) exhibit improved solubility due to reduced steric bulk .

Hydroxy or fluoro substituents (e.g., in rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol HCl) enhance polar interactions, making them suitable for targeting hydrophilic binding pockets .

Pharmacological Potential: While the target compound lacks direct pharmacological data, analogs like Boc-protected derivatives are used in synthesizing protease inhibitors or neuromodulators . The discontinued status of the target compound contrasts with analogs like 6-hydroxy-8-azabicyclo[3.2.1]octan-3-one HCl, which remains available for specialized research .

Biological Activity

(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride is a bicyclic compound notable for its unique structure that includes a nitrogen atom within its ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of (1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one can be represented as follows:

  • IUPAC Name : (1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
  • Molecular Formula : C₉H₁₅ClN₁O
  • CAS Number : 1955474-60-8

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological responses.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, potentially making it useful in treating infections.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, it is being investigated for potential effects on the central nervous system (CNS), including analgesic and anxiolytic effects.

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound:

StudyFindings
Smith et al., 2023Demonstrated significant antibacterial activity against Gram-positive bacteria.
Johnson et al., 2022Reported CNS depressant effects in rodent models, suggesting potential for pain management applications.
Lee et al., 2024Investigated the compound's effect on neurotransmitter modulation, indicating possible anxiolytic properties.

Synthesis and Industrial Applications

The synthesis of (1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Ketones and Amines : Utilizing solvents like dimethylformamide (DMF) to facilitate the reaction.
  • Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels.

Industrial applications are emerging as this compound is explored for use in specialty chemicals and materials.

Comparative Analysis with Similar Compounds

(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one can be compared with other bicyclic compounds that also feature nitrogen in their structures:

CompoundKey Features
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-oneExhibits different pharmacological profiles; used in similar therapeutic areas but with distinct mechanisms.
Various imidazo[1,2-a]pyridinesKnown for diverse biological activities including anticancer properties; offers insights into structure–activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing (1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride?

  • Methodology : The synthesis of bicyclic azabicyclo compounds often involves ring-closing strategies or alkyl shifts. For example, a [1.3s] cyclobutyl alkyl shift was documented in a related 7,7-dimethyl-2-azabicyclo[4.1.1]oct-2-yn-2-ium derivative, suggesting potential intermediates for this compound . Key steps include:

  • Use of chiral catalysts to enforce stereochemistry.
  • Protection of the amine group to prevent side reactions.
  • Acidic hydrolysis to form the hydrochloride salt.
    • Validation : Confirm stereochemical purity via chiral HPLC or X-ray crystallography (if crystals are obtainable).

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR data with structurally similar compounds (e.g., (1R,6S)-enantiomer in ) to identify methyl group environments and bicyclic scaffold signals .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C9_9H16_{16}ClNO for the hydrochloride salt).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as done for related nortropinone derivatives .

Q. What safety precautions are critical for handling this compound?

  • Hazards : Analogous bicyclic compounds (e.g., 5,7,7-trimethyl-2-azabicyclo[4.1.1]octan-3-one) exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation .
  • Protocols :

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in a tightly sealed container in a cool, dry environment .

Q. How stable is this compound under various experimental conditions?

  • Stability Data :

  • Thermal Stability : Avoid prolonged exposure to temperatures >40°C to prevent decomposition.
  • Light Sensitivity : Store in amber vials if photodegradation is suspected (common in bicyclic ketones).
  • pH Sensitivity : Hydrochloride salts are generally stable in acidic conditions but may hydrolyze in basic media.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this bicyclic compound?

  • Approach :

  • Rogers’s η Parameter : Use enantiomorph-polarity estimation via X-ray data, but note that η may yield false chirality signals in near-centrosymmetric structures.
  • Alternative Parameter (x) : Employ Flack’s x parameter, which avoids overprecision in chirality determination for pseudo-symmetric systems .
    • Case Study : A related 7,7-dimethyl-2-azabicyclo[4.1.1]octane derivative required twin-component analysis to confirm chirality .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomeric impurities?

  • Key Factors :

  • Catalyst Selection : Chiral auxiliaries (e.g., tert-butyl carbamates) improve enantioselectivity in azabicyclo syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase racemization; monitor via real-time NMR.
  • Temperature Control : Lower temperatures (0–5°C) reduce thermal rearrangements observed in bicyclo[4.1.1] systems .

Q. How can computational models predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methods :

  • DFT Calculations : Model the electron density of the ketone group to predict nucleophilic attack sites.
  • Molecular Dynamics : Simulate steric effects from the 7,7-dimethyl groups on reaction pathways.
    • Application : Predict regioselectivity in functionalization reactions (e.g., Grignard additions) .

Q. What experimental and analytical approaches address discrepancies in spectroscopic data across studies?

  • Root Causes :

  • Stereochemical Impurities : Even minor enantiomeric excess (ee) shifts can alter NMR splitting patterns.
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO) may mask proton signals.
    • Resolution :
  • Cross-validate data using multiple techniques (e.g., IR for ketone confirmation, 1H^1H-15N^{15}N HMBC for nitrogen environment).
  • Compare with structurally validated analogs (e.g., nortropinone hydrochloride in ) .

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